molecular formula C23H18N2O2S B2891073 4-benzoyl-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 325980-16-3

4-benzoyl-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2891073
CAS No.: 325980-16-3
M. Wt: 386.47
InChI Key: JJIOBBKSVUJZJW-WCWDXBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their diverse biological activities and chemical properties .

Scientific Research Applications

4-benzoyl-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications in scientific research:

Mechanism of Action

Target of Action

Similar benzothiazole derivatives have been shown to exhibit significant activity against acetylcholinesterase (ache) and monoamine oxidase b (mao-b) enzymes . These enzymes play crucial roles in neurotransmission, with AChE involved in the termination of impulse transmission at cholinergic synapses and MAO-B involved in the breakdown of dopamine, a neurotransmitter associated with mood regulation .

Mode of Action

It’s suggested that similar benzothiazole derivatives inhibit ache and mao-b enzymes, thereby increasing the concentrations of acetylcholine and dopamine in the synaptic cleft . This results in enhanced cholinergic and dopaminergic neurotransmission, which can alleviate symptoms of disorders like depression .

Biochemical Pathways

The biochemical pathways affected by Oprea1_008708 are likely related to cholinergic and dopaminergic neurotransmission, given its potential inhibitory effects on AChE and MAO-B . By inhibiting these enzymes, Oprea1_008708 could potentially disrupt the normal metabolism of acetylcholine and dopamine, leading to their increased availability in the synaptic cleft and thus enhanced neurotransmission .

Pharmacokinetics

A study on similar benzothiazole derivatives suggested that they may possess good pharmacokinetic profiles .

Result of Action

Based on the activities of similar benzothiazole derivatives, it can be inferred that oprea1_008708 might increase the concentrations of acetylcholine and dopamine in the synaptic cleft, enhancing neurotransmission and potentially exerting antidepressant-like effects .

Preparation Methods

The synthesis of 4-benzoyl-N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Properties

IUPAC Name

4-benzoyl-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c1-15-8-13-19-20(14-15)28-23(25(19)2)24-22(27)18-11-9-17(10-12-18)21(26)16-6-4-3-5-7-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIOBBKSVUJZJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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